5-Bromo-4-(tributylstannyl)pyrimidine
Overview
Description
5-Bromo-4-(tributylstannyl)pyrimidine is an organotin compound with the molecular formula C16H29BrN2Sn and a molecular weight of 448.03 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and a tributylstannyl group at the 4-position of the pyrimidine ring. It is commonly used in organic synthesis, particularly in the field of medicinal chemistry and material science.
Preparation Methods
The synthesis of 5-Bromo-4-(tributylstannyl)pyrimidine typically involves the stannylation of 5-bromo-4-chloropyrimidine. The reaction is carried out using tributylstannane in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification processes.
Chemical Reactions Analysis
5-Bromo-4-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Cross-Coupling Reactions: The tributylstannyl group can participate in Stille coupling reactions with various electrophiles, such as aryl halides, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding pyrimidine oxide or reduction to remove the stannyl group.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-4-(tributylstannyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of antiviral and anticancer agents.
Material Science: The compound is utilized in the preparation of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(tributylstannyl)pyrimidine is primarily related to its role as a synthetic intermediate. In cross-coupling reactions, the tributylstannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds through the transfer of the stannyl group to the electrophile.
Comparison with Similar Compounds
5-Bromo-4-(tributylstannyl)pyrimidine can be compared with other similar compounds, such as:
- 2-Methyl-5-(tributylstannyl)pyridine
- 3-Methyl-5-(tributylstannyl)pyridine
- 3-Fluoro-5-(tributylstannyl)pyridine
- 2-Chloro-4-(tributylstannyl)pyrimidine
- 5-Chloro-3-(tributylstannyl)pyridine
These compounds share the tributylstannyl group but differ in the substitution pattern on the pyrimidine or pyridine ring. The unique combination of the bromine atom and the tributylstannyl group in this compound provides distinct reactivity and synthetic utility .
Properties
IUPAC Name |
(5-bromopyrimidin-4-yl)-tributylstannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN2.3C4H9.Sn/c5-4-1-6-3-7-2-4;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYOUOICUXMAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=NC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BrN2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.